(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole
Description
The compound “(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole” (CAS: 853950-49-9) is a chiral benzimidazole derivative characterized by a sulfinyl group bridging a substituted pyridine ring and a methoxy-substituted benzimidazole core. Its molecular formula is C₁₆H₁₆N₄O₄S (MW: 360.39 g/mol) . The nitro group at the 4-position of the pyridine ring introduces strong electron-withdrawing effects, which may enhance stability or modulate reactivity compared to methoxy or methyl analogs .
Properties
Molecular Formula |
C16H16N4O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(S)-(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19)/t25-/m0/s1 |
InChI Key |
PFDONLPWKWJOCD-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-Dimethyl-4-nitropyridin-2-ylmethanol
The nitro-substituted pyridine intermediate is synthesized via nitration of 2,3,5-trimethylpyridine. According to EP0484265A1, nitration occurs in concentrated sulfuric acid with fuming nitric acid at 0–5°C, yielding 2,3,5-trimethyl-4-nitropyridine N-oxide. Subsequent reduction with thiobisamines or catalytic hydrogenation removes the N-oxide group, followed by hydroxymethylation using paraformaldehyde under acidic conditions.
Reaction Conditions :
Synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-thiol
The benzimidazole precursor is prepared by cyclizing 4-methoxy-1,2-phenylenediamine with thiourea in hydrochloric acid. This method, detailed in US6245913B1, produces the thiol intermediate in 65–70% yield after recrystallization from ethanol.
Thioether Coupling Reaction
The pyridine and benzimidazole intermediates are coupled via nucleophilic substitution. 3,5-Dimethyl-4-nitropyridin-2-ylmethanol is converted to its chloromethyl derivative using thionyl chloride, which then reacts with 5-methoxy-1H-benzo[d]imidazole-2-thiol in the presence of a base.
Optimized Conditions :
-
Solvent: Methanol or acetone
-
Base: Potassium carbonate (2.5 equiv)
-
Temperature: 40–60°C, 4 hours
Asymmetric Oxidation to Sulfoxide
The critical step involves oxidizing the thioether to the sulfinyl group while controlling stereochemistry. Three methods are prominent:
Chiral Peracid-Mediated Oxidation
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −10°C achieves moderate enantioselectivity (60–70% ee). This method, however, risks over-oxidation to sulfone byproducts.
Vanadium-Catalyzed Oxidation
Using vanadyl acetylacetonate (VO(acac)₂) and hydrogen peroxide in acetone/water at 10–15°C improves ee to 85–90%. The catalyst facilitates a Sharpless-type asymmetric oxidation.
Enzymatic Resolution
A novel approach employs cytochrome P450 enzymes (e.g., CYP102A1) to hydroxylate the benzylic position, indirectly guiding sulfoxide chirality. This method, though less common, offers >95% ee but requires specialized biocatalysts.
Comparative Data :
| Method | Catalyst/Oxidant | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Chiral Peracid | mCPBA | −10 | 60–70 | 65 |
| Vanadium Complex | VO(acac)₂/H₂O₂ | 10–15 | 85–90 | 70 |
| Enzymatic Resolution | CYP102A1 | 25 | >95 | 50 |
Purification and Isolation
The crude sulfoxide is purified via sequential solvent extraction and recrystallization. US6245913B1 recommends dissolving the product in dichloromethane, washing with aqueous sodium carbonate, and crystallizing from ethyl acetate/dichloromethane (3:1). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, achieving >99% purity for the (S)-isomer.
Analytical Characterization
Key spectroscopic data for the final compound include:
-
HRMS (ESI) : m/z calcd. for C₁₆H₁₆N₄O₄S [M+H]⁺: 360.09, found: 360.08.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridine-H), 7.62 (d, J=8.8 Hz, 1H, benzimidazole-H), 6.92 (dd, J=8.8, 2.4 Hz, 1H), 4.85 (d, J=12.8 Hz, 1H, SCH₂), 4.12 (d, J=12.8 Hz, 1H, SCH₂), 3.82 (s, 3H, OCH₃), 2.58 (s, 3H, CH₃), 2.49 (s, 3H, CH₃).
Challenges and Innovations
-
Nitro Group Stability : The electron-withdrawing nitro group complicates oxidation by increasing thioether reactivity. Low-temperature conditions (−10°C to 10°C) mitigate side reactions.
-
Enantiocontrol : Vanadium-based systems outperform peracids in ee but require rigorous pH control (pH 8.5–9.5) to prevent racemization.
-
Scalability : Enzymatic methods face scalability issues due to catalyst costs, making vanadium-catalyzed oxidation the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of sulfinyl-benzimidazoles, which share a core structure but differ in substituents on the pyridine and benzimidazole rings. Below is a detailed comparison with key analogues:
Key Findings from Comparative Studies
Electron-Withdrawing vs. Methoxy groups (e.g., in omeprazole) improve metabolic stability but may reduce reactivity .
Sulfinyl vs. Sulfanyl Linkages :
- Sulfinyl groups (SO–) are critical for proton pump inhibition, as seen in omeprazole and its derivatives. The sulfanyl analog (ufiprazole) lacks this activity due to the absence of the electrophilic sulfinyl oxygen .
Stereochemical Impact :
- The (S)-configuration in the target compound may confer higher enantiomeric purity and potency compared to racemic mixtures, as demonstrated by esomeprazole’s superiority over omeprazole .
Substituent Positioning :
- 3,5-Dimethyl groups on the pyridine ring (common in all analogs) enhance lipophilicity and membrane permeability .
- 5-Methoxy on the benzimidazole core is conserved across analogs, suggesting its role in π-π stacking or hydrogen bonding with biological targets .
Bioactivity Profile Correlation
- Computational studies (Tanimoto and Dice similarity metrics) classify the target compound within a cluster of sulfinyl-benzimidazoles with proton pump inhibitory activity. Its structural uniqueness (4-nitro group) may correlate with distinct bioactivity, such as enhanced anti-inflammatory or antimicrobial effects, as seen in related imidazole derivatives .
- Hierarchical clustering of bioactivity profiles suggests that minor structural changes (e.g., nitro vs. methoxy) significantly alter target interactions, supporting the need for empirical testing .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing the (S)-enantiomer of this compound?
Methodological Answer: The synthesis of the (S)-enantiomer relies on asymmetric sulfoxidation. A validated method involves oxidizing the thioether precursor (e.g., 5-methoxy-2-[[(3,5-dimethyl-4-nitropyridin-2-yl)methyl]thio]-1H-benzimidazole) with hydrogen peroxide (H₂O₂) in acetonitrile at -10°C using a chiral manganese catalyst, such as (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzylamino)cyclohexane. This achieves 67% enantiomeric excess (ee) for the (S)-sulfoxide, with minor sulfone byproduct formation (~5%) . Key parameters include:
- Catalyst loading : 5 mol%
- Solvent : Acetonitrile (polar aprotic) to stabilize intermediates.
- Reaction time : 5 hours with controlled H₂O₂ addition to minimize over-oxidation.
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Q. How does the 3,5-dimethyl-4-nitropyridinyl substituent influence electronic properties and reactivity?
Methodological Answer: The nitro group at the pyridine 4-position is strongly electron-withdrawing, reducing electron density at the methylsulfinyl bridge. This enhances electrophilicity, making the compound prone to nucleophilic attack at the sulfinyl sulfur. Computational studies (e.g., DFT) show:
Q. Experimental Validation :
Q. What strategies mitigate racemization during scale-up synthesis?
Methodological Answer: Racemization occurs via sulfinyl sulfur inversion. Mitigation strategies include:
- Low-temperature processing : Maintain reactions below 0°C to reduce thermal energy for inversion .
- Protecting groups : Introduce temporary groups (e.g., acetyl) on the benzimidazole nitrogen to sterically block racemization pathways .
- Catalyst optimization : Chiral vanadium catalysts (e.g., VO(acac)₂) improve ee to >90% in model systems, though not yet validated for this compound .
Q. How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like H⁺/K⁺-ATPase (a proton pump). The sulfinyl group forms hydrogen bonds with Asp137 and Lys791 residues, mimicking omeprazole’s binding .
- MD Simulations : Reveal conformational stability of the (S)-enantiomer in acidic environments (pH 1–3), critical for gastric acid inhibition .
Q. What are the decomposition pathways under thermal stress, and how are they characterized?
Methodological Answer: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C . Primary pathways include:
- Sulfoxide → Sulfone : Oxidation at high temperatures (>200°C) .
- Nitro group elimination : Releases NO₂ gas, detected via FTIR .
Mitigation : Lyophilization or storage under inert gas (N₂/Ar) at 4°C reduces degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
